8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one
CAS No.: 83674-15-1
Cat. No.: VC15963123
Molecular Formula: C10H8F3NO
Molecular Weight: 215.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83674-15-1 |
|---|---|
| Molecular Formula | C10H8F3NO |
| Molecular Weight | 215.17 g/mol |
| IUPAC Name | 8-(trifluoromethyl)-2,3-dihydro-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-3,14H,4-5H2 |
| Standard InChI Key | WUQPOLBZMZKXOP-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=C(C1=O)C=CC=C2C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the 2,3-dihydroquinolin-4(1H)-one family, characterized by a partially saturated quinoline ring system. The trifluoromethyl (-CF₃) group at the 8-position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₃NO |
| Molecular Weight | 215.17 g/mol |
| IUPAC Name | 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one |
| Topological Polar Surface Area | 29.1 Ų (estimated) |
| LogP | 2.48 (predicted) |
The hydrogenated ring reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing metabolic stability . Crystallographic studies of analogous compounds (e.g., 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one) reveal monoclinic crystal systems with unit-cell parameters a = 16.002 Å, b = 5.170 Å, c = 17.733 Å, and β = 111.11° .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a three-step process:
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Precursor Preparation: Condensation of 4-trifluoromethylaniline with β-keto esters under acidic conditions to form β-keto amides .
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Cyclization: Intramolecular Friedel-Crafts acylation mediated by triflic acid (CF₃SO₃H) at elevated temperatures (120–150°C) .
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Purification: Recrystallization from ethanol/water mixtures yields >95% purity.
Critical Reaction Parameters:
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Triflic acid concentration (0.5–1.2 equiv.) directly impacts cyclization efficiency .
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Substituent positioning on the aniline ring dictates regioselectivity; electron-withdrawing groups like -CF₃ favor C-8 substitution .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C without melting.
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Hydrolytic Sensitivity: Stable in neutral aqueous solutions but undergoes ring-opening in strong acids (pH < 2) or bases (pH > 12) .
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Photoreactivity: The -CF₃ group reduces π→π* transitions, enhancing UV stability compared to non-fluorinated analogs .
Spectroscopic Profiles
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.45 (s, 1H, H-7), 3.22 (t, J = 6.0 Hz, 2H, H-2), 2.89 (t, J = 6.0 Hz, 2H, H-3) .
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¹³C NMR: 196.5 ppm (C-4 ketone), 125.2 ppm (q, J = 271 Hz, CF₃) .
Future Research Directions
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Targeted Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at C-2 and C-3 positions .
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Proteomic Profiling: Identification of cellular targets via affinity chromatography-mass spectrometry.
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